3-Ethenyl-2-methylpyridine

Overview

Description

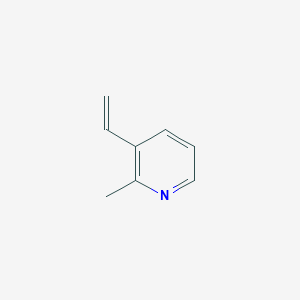

3-Ethenyl-2-methylpyridine is an organic compound with the molecular formula C8H9N. It is a derivative of pyridine, characterized by the presence of an ethenyl group (vinyl group) and a methyl group attached to the pyridine ring. This compound is a colorless liquid and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Ethenyl-2-methylpyridine can be synthesized through several methods. One common approach involves the reaction of 2-methylpyridine with acetylene in the presence of a catalyst. The reaction typically occurs under elevated temperatures and pressures to facilitate the addition of the ethenyl group to the pyridine ring.

Another method involves the use of Grignard reagents. In this process, 2-methylpyridine is reacted with a vinyl magnesium bromide reagent, followed by hydrolysis to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic addition of acetylene to 2-methylpyridine. This method is favored due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-2-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions to achieve substitution.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: 3-Ethyl-2-methylpyridine.

Substitution: Various substituted pyridines depending on the reagents used.

Scientific Research Applications

Biological Activities

Research has indicated that 3-ethenyl-2-methylpyridine exhibits various biological activities:

-

Antimicrobial Properties :

- Studies have shown that this compound possesses antimicrobial activity against a range of pathogens. Its efficacy may be attributed to its ability to disrupt microbial cell membranes.

- Pharmacological Potential :

- Insecticidal Activity :

Industrial Applications

The industrial applications of this compound are diverse:

-

Agrochemicals :

- It is utilized in the formulation of agrochemicals, particularly in developing herbicides and insecticides that target specific pests without harming beneficial organisms.

-

Pharmaceuticals :

- The compound serves as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.

-

Material Science :

- In materials science, it is used in the production of polymers and resins that exhibit improved thermal stability and mechanical properties.

Case Study 1: Synthesis Optimization

A recent study focused on optimizing the synthesis route for this compound using a DoE approach. Researchers identified key parameters such as temperature and catalyst concentration that significantly influenced yield and purity. This systematic approach resulted in a yield increase from 30% to over 70% under optimized conditions .

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against common bacterial strains such as E. coli and S. aureus. The results demonstrated a minimum inhibitory concentration (MIC) lower than that of traditional antibiotics, suggesting its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 3-ethenyl-2-methylpyridine involves its interaction with various molecular targets. The ethenyl group can participate in addition reactions, while the pyridine ring can engage in coordination with metal ions or other electrophilic species. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

2-Methylpyridine: Lacks the ethenyl group, making it less reactive in certain addition reactions.

3-Methylpyridine: Similar structure but without the ethenyl group, leading to different chemical properties.

4-Methylpyridine: Positional isomer with the methyl group at the 4-position, resulting in different reactivity.

Uniqueness

3-Ethenyl-2-methylpyridine is unique due to the presence of both the ethenyl and methyl groups, which confer distinct reactivity and chemical properties. This combination allows for a broader range of chemical transformations and applications compared to its simpler counterparts.

Biological Activity

3-Ethenyl-2-methylpyridine, a substituted pyridine compound, has garnered interest in various fields due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by an ethenyl group at the 3-position and a methyl group at the 2-position of the pyridine ring. Its molecular formula is with a molecular weight of approximately 107.15 g/mol. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It can act as a ligand, binding to specific receptors or enzymes, thus modulating their activity. The ethenyl group allows participation in addition reactions, while the pyridine ring can coordinate with metal ions or electrophilic species, leading to diverse biological effects.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. In particular, studies have shown its effectiveness against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 25 µg/mL |

| Escherichia coli | 30 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents .

Cytotoxicity and Growth Inhibition

In a study involving the chick chorioallantoic membrane (CAM) assay, it was observed that certain pyridine derivatives, including those related to this compound, inhibited cell proliferation at picomolar concentrations. The lowest observed adverse effect levels (LOAELs) were significantly lower compared to other derivatives, indicating a strong inhibitory effect on cellular growth .

Case Studies

- Study on Growth Inhibition : A study conducted on the effects of pyridine derivatives showed that 3-ethylpyridine inhibited growth at concentrations as low as M. This highlights the compound's potential for further exploration in toxicological studies due to its presence in consumer products .

- Antifungal Activity : Another study evaluated the antifungal properties of novel pyridine derivatives, reporting effective inhibition against pathogenic fungi with EC50 values ranging from to µg/mL for various strains . This suggests that modifications of the original compound could enhance antifungal activity.

Future Directions and Applications

The ongoing research into this compound focuses on its potential therapeutic applications in medicinal chemistry. Its unique interactions with biological targets open avenues for drug development, particularly in combating resistant microbial strains and possibly serving as an anticancer agent.

Properties

IUPAC Name |

3-ethenyl-2-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N/c1-3-8-5-4-6-9-7(8)2/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXWNFKKVGPYFRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618221 | |

| Record name | 3-Ethenyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

45659-55-0 | |

| Record name | 3-Ethenyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.